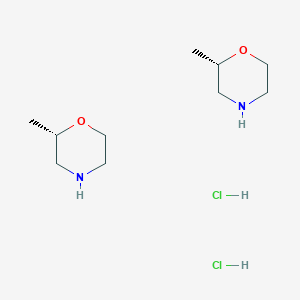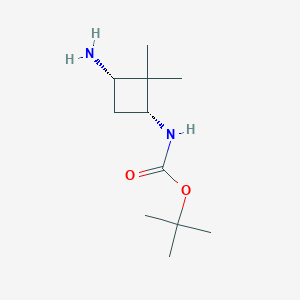
n6-(Aminoiminomethyl)lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n6-(Aminoiminomethyl)lysine, also known as L-homoarginine, is a non-essential cationic amino acid. It is synthesized from lysine catabolism or the transamination of its precursor, arginine. This compound plays significant roles in various physiological processes, including endothelial functions and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n6-(Aminoiminomethyl)lysine can be synthesized through the lysine catabolism pathway or the transamination of arginine. The key enzymes involved in these processes are ornithine transcarbamoylase and arginine:glycine amidinotransferase. These enzymes are tissue-specific and are found in organs such as the liver, kidneys, brain, and small intestines .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of lysine-producing microorganisms. The fermentation process is optimized to increase the yield of lysine, which is then converted to this compound through enzymatic reactions.
Análisis De Reacciones Químicas
Types of Reactions
n6-(Aminoiminomethyl)lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, which can be catalyzed by enzymes such as nitric oxide synthase.
Reduction: Reduction reactions can convert the oxidized form of this compound back to its original state.
Substitution: This reaction involves the replacement of one functional group in this compound with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include nitric oxide synthase and other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
n6-(Aminoiminomethyl)lysine has numerous applications in scientific research, including:
Chemistry: Used as a standard in amino acid analysis and as a tracer compound in nutrient usage studies.
Biology: Plays a role in the study of endothelial functions and energy metabolism.
Medicine: Investigated for its potential as a marker for cardiovascular diseases, renal diseases, and other health conditions.
Industry: Used in the production of various biochemical products and as a component in fermentation processes.
Mecanismo De Acción
n6-(Aminoiminomethyl)lysine exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the modulation of nitric oxide synthase activity, which affects endothelial functions and energy metabolism. The compound also interacts with other enzymes and receptors, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
L-arginine: A precursor of n6-(Aminoiminomethyl)lysine, involved in similar metabolic pathways.
L-lysine: Another precursor, essential for the synthesis of this compound.
L-citrulline: Involved in the urea cycle and related to the metabolism of this compound.
Uniqueness
This compound is unique due to its specific roles in endothelial functions and energy metabolism.
Propiedades
IUPAC Name |
(2S)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-6(7(12)13)3-1-2-4-10-5-11-9/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGRDEYOCHEJST-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=CNN)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=CNN)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-](/img/structure/B8065364.png)
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)


![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)





![L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8065447.png)
